molecular formula C11H8N4 B8444741 Pyrazino[2,3-c]quinolin-5-amine

Pyrazino[2,3-c]quinolin-5-amine

Cat. No.: B8444741
M. Wt: 196.21 g/mol
InChI Key: OZQDEDANCMGFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazino[2,3-c]quinolin-5-amine is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

pyrazino[2,3-c]quinolin-5-amine

InChI

InChI=1S/C11H8N4/c12-11-10-9(13-5-6-14-10)7-3-1-2-4-8(7)15-11/h1-6H,(H2,12,15)

InChI Key

OZQDEDANCMGFNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CN=C3C(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(tert-butoxycarbonylamino)phenylboronic acid (1.0 eq.) and 3-chloropyrazine-2-carbonitrile (1.0 eq.) in toluene (0.44 M) was mixed with tetrakis(triphenyl-phosphine)palladium (5 mol %) and 2N aqueous potassium carbonate solution (2.0 eq.). The reaction was heated to 100° C. and stirred overnight. After cooling to ambient temperature, the reaction content was diluted with 2% methanol in dichloromethane and water. The two phases were separated, and the aqueous layer was extracted twice with 2% methanol in dichloromethane. The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated en vacuo. The crude product was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-50% ethyl acetate in hexane to give a solid. 1H NMR (acetone d-6): δ 9.14 (s, 1H), 8.95 (s, 1H), 8.77 (d, 1H), 7.63-7.66 (m, 2H), 7.38 (t, 1H), 6.77 (br, 2H). LRMS [M+H]=197.1
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